molecular formula C11H14N5Na2O7PS B13406510 disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

Cat. No.: B13406510
M. Wt: 437.28 g/mol
InChI Key: ADQMUQNGUFIJGD-IDIVVRGQSA-L
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Description

Disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, a ribose sugar, and a phosphate group. It is often studied for its potential roles in biochemical processes and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate typically involves multiple steps, starting from the purine base. The key steps include:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide with other nitrogen-containing compounds.

    Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base through a glycosidic bond, forming a nucleoside.

    Phosphorylation: The nucleoside is then phosphorylated using phosphoric acid or its derivatives to form the nucleotide.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical techniques.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly in antiviral and anticancer therapies.

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in nucleotide metabolism.

    Pathways Involved: It can influence pathways related to DNA and RNA synthesis, as well as signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): Similar in structure but with three phosphate groups.

    Guanosine Monophosphate (GMP): Similar purine base but with different functional groups.

Uniqueness

Disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets compared to other similar compounds.

Properties

Molecular Formula

C11H14N5Na2O7PS

Molecular Weight

437.28 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C11H16N5O7PS.2Na/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21;;/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

ADQMUQNGUFIJGD-IDIVVRGQSA-L

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

Origin of Product

United States

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